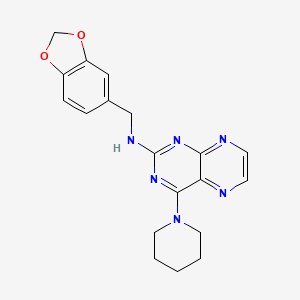

N-(1,3-benzodioxol-5-ylmethyl)-4-(piperidin-1-yl)pteridin-2-amine

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-(piperidin-1-yl)pteridin-2-amine is a heterocyclic compound featuring a pteridine core substituted with a piperidin-1-yl group at position 4 and a 1,3-benzodioxol-5-ylmethylamine moiety at position 2. Its synthesis likely involves nucleophilic substitution reactions, analogous to methods described for related compounds (e.g., reactions of chloroacetamide derivatives with heteroaryl thiols or amines) .

Properties

Molecular Formula |

C19H20N6O2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-piperidin-1-ylpteridin-2-amine |

InChI |

InChI=1S/C19H20N6O2/c1-2-8-25(9-3-1)18-16-17(21-7-6-20-16)23-19(24-18)22-11-13-4-5-14-15(10-13)27-12-26-14/h4-7,10H,1-3,8-9,11-12H2,(H,21,22,23,24) |

InChI Key |

RDFGFGHGGSMDAP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(piperidin-1-yl)pteridin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it possesses a complex structure that contributes to its biological activity. The presence of the benzodioxole moiety is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N4O3 |

| Molecular Weight | 420.50 g/mol |

| IUPAC Name | This compound |

| InChI Key | [Insert InChI Key] |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Analysis

A comparative study evaluated the cytotoxic effects of this compound against standard chemotherapeutics like Doxorubicin. Results indicated that while Doxorubicin showed significant toxicity towards normal cells, the compound demonstrated a more selective profile, sparing healthy fibroblast cells while effectively targeting cancerous cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it possesses antibacterial activity against a range of pathogens, including resistant strains of Staphylococcus aureus.

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is crucial in cellular signaling pathways related to cancer progression.

- Receptor Modulation : It may act as a modulator for various receptors involved in inflammation and immune responses.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies suggest strong interactions with enzymes involved in tumor growth and bacterial resistance mechanisms .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Pharmacological and Physicochemical Properties

- Benzodioxol Role : Enhances blood-brain barrier penetration but increases risk of metabolic degradation via cytochrome P450 enzymes.

- Piperidine vs. Pyrimidine : Piperidine’s basic nitrogen may enhance receptor binding, while pyrimidine/pteridine planar structures favor π-π stacking with aromatic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.